molecular formula C22H47NO4 B12670756 Einecs 300-113-8 CAS No. 93920-28-6

Einecs 300-113-8

Cat. No.: B12670756
CAS No.: 93920-28-6
M. Wt: 389.6 g/mol
InChI Key: TXEDAFMRPFXQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 300-113-8, also known as Isooctadecanoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isooctadecanoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of isooctadecanoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isooctadecanoic acid, compound with 2,2’-iminodiethanol, undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isooctadecanoic acid, compound with 2,2’-iminodiethanol, has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.

    Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Isooctadecanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, thereby influencing various biochemical processes. Its amphiphilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Stearic acid: A saturated fatty acid with similar applications in the production of surfactants and lubricants.

    Oleic acid: An unsaturated fatty acid used in the formulation of emulsifiers and as a reagent in organic synthesis.

    Palmitic acid: Another saturated fatty acid with applications in the food and cosmetic industries.

Uniqueness

Isooctadecanoic acid, compound with 2,2’-iminodiethanol, is unique due to its specific combination of isooctadecanoic acid and 2,2’-iminodiethanol, which imparts distinct chemical properties. Its ability to act as both a hydrophilic and hydrophobic agent makes it particularly valuable in the formulation of various industrial and pharmaceutical products.

Properties

CAS No.

93920-28-6

Molecular Formula

C22H47NO4

Molecular Weight

389.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;16-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2.C4H11NO2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;6-3-1-5-2-4-7/h17H,3-16H2,1-2H3,(H,19,20);5-7H,1-4H2

InChI Key

TXEDAFMRPFXQBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.